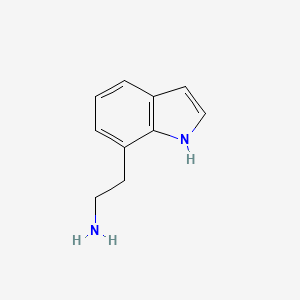

2-(1H-indol-7-yl)ethanamine

Description

Contextualizing the Indole (B1671886) Scaffold in Bioactive Compounds

The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry and chemical biology. researchgate.netijpsr.info Its prevalence is notable in a vast array of naturally occurring and synthetic molecules that exhibit significant biological activities. researchgate.netnih.gov This versatile framework is a cornerstone in the design of new therapeutic agents due to its ability to mimic the structure of various proteins and bind to enzymes. ijpsr.info

The significance of the indole nucleus is underscored by its presence in numerous compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netijpsr.info Nature provides a rich source of indole-containing molecules, particularly alkaloids found in various plant families. nih.gov The inherent properties of the indole scaffold have driven extensive research into its synthesis and functionalization to develop novel drugs. ijpsr.infonih.gov The ability to introduce various substituents at different positions on the indole ring allows for the fine-tuning of the molecule's biological and physicochemical properties, making it a highly sought-after template in drug discovery. mdpi.comnih.gov

Overview of Ethanamine Structural Motifs in Biological Systems

The ethanamine motif, a two-carbon chain terminating in an amino group, is a fundamental structural unit found in numerous biologically active molecules. This simple yet crucial functional group is a key component of several essential neurotransmitters and neuromodulators, such as dopamine, norepinephrine, and serotonin (B10506), which all belong to the broader class of phenethylamines or, in the case of serotonin, tryptamines. The presence of the ethanamine side chain is critical for their interaction with specific receptors and transporters in the central nervous system.

Beyond neurotransmitters, the ethanamine structure is a recurring motif in a variety of other endogenous compounds and synthetic drugs. Its basic nitrogen atom can be protonated at physiological pH, allowing it to participate in ionic interactions with biological targets like proteins and nucleic acids. This capacity for electrostatic interaction, combined with the conformational flexibility of the ethyl chain, enables ethanamine-containing molecules to adopt specific orientations required for binding to their respective receptors or enzyme active sites. The versatility of the ethanamine moiety makes it a valuable building block in the design of new pharmacologically active agents.

Significance of Positional Isomerism in Indole Derivatives: A Focus on the 2-(1H-indol-7-yl)ethanamine Moiety

Positional isomerism, the variation in the point of attachment of a functional group to a core scaffold, plays a critical role in determining the pharmacological profile of indole derivatives. The specific position of the ethanamine side chain on the indole ring dramatically influences the molecule's shape, electronic properties, and, consequently, its biological activity. The indole ring has several positions where substitution can occur, and shifting a substituent from one position to another can lead to vastly different interactions with biological targets.

The focus of this article, This compound , represents a less common but structurally significant isomer. The placement of the ethanamine group at the C7 position, on the benzene portion of the indole ring and adjacent to the nitrogen-containing pyrrole ring, creates a unique spatial arrangement. This particular orientation can influence intramolecular interactions, such as hydrogen bonding between the amine and the indole N-H group, and dictates how the molecule presents itself to potential binding partners. The steric and electronic environment around the C7 position is distinct from other positions, which can lead to novel receptor affinities and pharmacological effects. The synthesis and discrimination of such positional isomers are crucial in forensic and medicinal chemistry, as different isomers can have widely varying legal statuses and biological actions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-7-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWUXZQPAULKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CCN)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 1h Indol 7 Yl Ethanamine Derivatives

Elucidating Key Structural Features for Biological Activity

The biological activity of tryptamine (B22526) derivatives is fundamentally dictated by the core structure, which consists of an indole (B1671886) ring system connected to an ethanamine side chain. wikipedia.org Modifications to any part of this scaffold—the indole nucleus, the side chain, or the terminal amino group—can significantly alter the compound's pharmacological profile. walshmedicalmedia.comugent.be

Influence of the Ethanamine Side Chain

The ethanamine side chain provides the necessary connection between the indole core and the terminal amino group. Its length and flexibility are critical for biological activity. conicet.gov.arunlp.edu.ar This two-carbon linker allows the basic nitrogen atom to adopt an appropriate spatial orientation to engage with key acidic residues, such as aspartate, in the receptor binding site. researchgate.net The conformational flexibility of the ethylamine (B1201723) side chain plays a significant role in how the molecule binds to receptor sites. conicet.gov.arunlp.edu.ar While some rigidity can be beneficial, the ability of this chain to rotate and adopt different conformations is essential for accommodating the specific topology of the target receptor. conicet.gov.ar

Positional Effects on Receptor Binding and Functional Response

The specific position of a substituent on the indole ring is a critical determinant of receptor binding affinity and functional response. Isomers with the same substituent at different positions can exhibit vastly different pharmacological profiles.

A clear example is seen when comparing hydroxylated DMT derivatives. A 2025 study systematically compared the 5-HT2A receptor activity of psilocin (4-OH-DMT) and its positional isomers bufotenine (B1668041) (5-OH-DMT), 6-OH-DMT, and 7-OH-DMT. The results demonstrated that compounds with the hydroxyl group at the C-4 and C-5 positions had significantly higher 5-HT2A agonistic and psychedelic-like activities than those with the hydroxyl group at the C-6 and C-7 positions. nih.gov Molecular dynamics simulations suggested that the 4-OH and 5-OH analogs could form more stable interactions with key residues like D155 in the receptor binding pocket, which was not the case for the 6-OH and 7-OH analogs. nih.gov

Similarly, a comparison between methyl-substituted DMTs revealed significant positional effects. While 7-Me-DMT showed a higher affinity for serotonin (B10506) receptors than DMT, 6-Me-DMT was found to be inactive. nih.gov This highlights that even a small, relatively simple substituent like a methyl group can confer or abolish activity depending on its placement on the indole nucleus.

These findings underscore that receptor binding pockets have highly specific topographies and electrostatic environments. The positioning of a functional group determines its ability to engage in crucial interactions (e.g., hydrogen bonds, salt bridges) that are necessary for stable binding and subsequent receptor activation. The poor activity of 7-hydroxy and 7-bromo DMT analogs in certain functional assays, despite their reasonable receptor affinity, suggests that these molecules may act as antagonists or very weak partial agonists, capable of binding but not effectively activating the receptor. nih.gov

Table 2: Comparison of Receptor Activity for Positional Isomers of Hydroxy-DMT

| Compound | Position of -OH | 5-HT2A Receptor Agonistic Activity | Psychedelic-Like Effects | Reference |

|---|---|---|---|---|

| Psilocin | C-4 | High | High | nih.gov |

| Bufotenine | C-5 | High | High | nih.gov |

| 6-OH-DMT | C-6 | Low | Low | nih.gov |

| 7-OH-DMT | C-7 | Low | Low | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models aim to predict the activity of new, unsynthesized molecules based on the properties of known compounds, thereby guiding drug design and optimization.

For tryptamine derivatives, QSAR studies have been employed to understand the electronic and steric factors that govern receptor binding. For instance, a QSAR study was conducted on a series of 7-substituted tryptamines to relate their electronic structure to their serotonin receptor binding affinity. acs.org Such studies typically involve calculating various molecular descriptors for a set of compounds, including:

Electronic properties: such as atomic charges, dipole moments, and energies of molecular orbitals (HOMO/LUMO).

Steric properties: like molecular volume, surface area, and specific substituent parameters (e.g., Taft or Hammett constants).

Lipophilicity: often represented by the partition coefficient (logP), which describes the compound's distribution between an oily and an aqueous phase.

These descriptors are then used to build a mathematical model that links them to the measured biological activity (e.g., Ki or EC50 values). The resulting equation can reveal which properties are most important for activity. For example, a model might show that high electron density at a particular position and a specific range of lipophilicity are positively correlated with receptor affinity. These insights help chemists design new derivatives with potentially enhanced potency or selectivity.

Computational Chemistry and in Silico Analysis of 2 1h Indol 7 Yl Ethanamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Prediction of Binding Poses and Affinities

Molecular docking simulations are instrumental in predicting how 2-(1H-indol-7-yl)ethanamine and its derivatives might bind to various biological targets. These simulations calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. For instance, studies on similar indole (B1671886) ethylamine (B1201723) derivatives have shown significant binding affinities for targets like cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor alpha (PPARα). ajchem-a.comnih.gov In one study, novel indole ethylamine derivatives designed as PPARα activators were synthesized and evaluated, with computational docking revealing high binding affinity to the target receptor. nih.gov

The predicted binding poses provide a three-dimensional representation of the ligand within the protein's binding pocket. This visualization is critical for understanding the spatial arrangement and the intermolecular interactions that stabilize the complex. For example, the docking of an indole ethylamine derivative into the PPARα homology model showed the compound fitting into the binding pocket, with specific hydrogen bonds and other interactions stabilizing the conformation. nih.gov

Table 1: Examples of Predicted Binding Affinities for Indole Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Indole Ethylamine Derivatives | COX-2 | -10.40 to -11.35 ajchem-a.com |

| Indole Ethylamine Derivatives | PPARα | High (specific values not detailed) nih.gov |

| Indole Derivatives | M. tuberculosis DNA Gyrase B | Not specified, but led to hit identification nih.gov |

This table is illustrative and based on studies of similar indole structures, as direct data for this compound may be limited.

Identification of Key Interacting Residues

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are fundamental to the stability of the ligand-protein complex. For example, in a study of indole derivatives targeting COX-2, one compound was shown to form hydrogen bonds with amino acid residues ALA527, ARG120, TYR355, and LYS360. ajchem-a.com The same study also identified hydrophobic interactions with residues such as MET535, LEU534, and PHE361. ajchem-a.com

Understanding these key interactions is vital for structure-based drug design. By identifying which parts of the molecule are essential for binding, medicinal chemists can design new derivatives with improved affinity and selectivity. The analysis of key interacting residues helps to build a pharmacophore model, which describes the essential features a molecule must possess to bind to a specific target.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which govern its structure, reactivity, and interactions.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT studies on indole derivatives have been employed to compare optimized structures with experimentally determined molecular structures, showing good correlation. nih.govresearchgate.netnih.govdoaj.org These studies often calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

For a Schiff base derivative of tryptamine (B22526) (an isomer of the title compound), DFT calculations at the B3LYP/6-311G(d,p) level were used to analyze its molecular geometry and electronic properties. nih.govresearchgate.netnih.govdoaj.org Such calculations can elucidate the distribution of electron density and predict sites of electrophilic and nucleophilic attack, offering insights into the molecule's potential chemical reactions.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule. youtube.com These maps illustrate regions of positive and negative electrostatic potential on the molecular surface. Red colors typically indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue colors represent electron-poor regions (positive potential), susceptible to nucleophilic attack. youtube.com Green areas are generally neutral. youtube.com

For a molecule like this compound, an ESP map would likely show a negative potential around the nitrogen atom of the indole ring and the amine group, highlighting their basic and nucleophilic character. The aromatic ring system would also exhibit specific charge distributions that influence its interactions. Understanding the ESP is crucial for predicting non-covalent interactions, such as hydrogen bonding and stacking, which are vital for molecular recognition and binding to biological targets. researchgate.net

Virtual Screening for Novel Ligands and Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. biorxiv.org This method can be either ligand-based or structure-based.

In the context of this compound, virtual screening can be used in two primary ways. Firstly, if a biological target for this compound is known or hypothesized, structure-based virtual screening (often employing molecular docking) can be used to screen large compound databases to find other molecules with different scaffolds that might also bind to the same target. biorxiv.org

Secondly, ligand-based virtual screening can be performed using the structure of this compound as a query to find other molecules with similar properties, which may in turn have similar biological activities. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. For example, a high-throughput virtual screening protocol was designed to discover new inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov This demonstrates the power of virtual screening in identifying novel chemotypes for important biological targets. nih.gov Furthermore, virtual screening has been successfully applied to identify indole derivatives as potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov

Through these in silico approaches, researchers can efficiently explore the chemical space around this compound, identify potential biological targets, and design new molecules with desired therapeutic properties, significantly accelerating the early stages of drug discovery.

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical basis of the structure, function, and dynamics of biological macromolecules. For a compound like this compound, an isomer of the well-known neuromodulator tryptamine, MD simulations can provide atomic-level insights into its interactions with biological targets, most notably serotonin (B10506) receptors. These simulations model the movement of every atom in the system—including the ligand, the receptor, and the surrounding environment (water and lipid bilayer)—over time, allowing for a detailed exploration of binding events and subsequent conformational changes that are critical for biological activity.

The process typically begins with establishing a starting structure of the ligand-receptor complex, often obtained through molecular docking or from a crystal structure of the receptor with a similar ligand. This complex is then embedded in a realistic physiological environment, such as a hydrated phospholipid bilayer for transmembrane proteins like G-protein coupled receptors (GPCRs). Following an equilibration period, the production MD simulation is run, generating a trajectory that represents the dynamic evolution of the system.

Binding Stability Analysis

A primary goal of MD simulations is to assess the stability of the ligand within the receptor's binding pocket. A stable binding pose is a prerequisite for a compound to exert a biological effect. Several analytical methods are applied to the simulation trajectory to quantify this stability.

One key metric is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its initial docked position. A low and stable RMSD value over the course of the simulation suggests that the ligand maintains a consistent binding mode.

Furthermore, the strength of the interaction can be quantified by calculating the binding free energy, commonly using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods estimate the free energy by combining the molecular mechanics energy of the complex in a vacuum with the energetic cost of transferring the components from a vacuum to a solvent. This provides a detailed breakdown of the forces driving the binding.

For a hypothetical interaction between this compound and a serotonin receptor, the binding free energy components could be represented as follows:

| Energy Component | Average Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy (ΔEvdW) | -45.5 | Favorable |

| Electrostatic Energy (ΔEelec) | -28.2 | Favorable |

| Polar Solvation Energy (ΔGpolar) | +35.8 | Unfavorable |

| Nonpolar Solvation Energy (ΔGnonpolar) | -4.1 | Favorable |

| Total Binding Free Energy (ΔGbind) | -42.0 | Favorable |

Note: This table presents illustrative data typical for tryptamine derivative-receptor interactions and is not based on experimental results for this compound.

Detailed analysis of the trajectory also reveals specific intermolecular interactions that stabilize the complex. For tryptamine derivatives binding to serotonin receptors, a crucial interaction is the formation of a salt bridge between the protonated amine of the ligand's ethylamine side chain and a conserved aspartic acid residue (e.g., Asp155 in the 5-HT2A receptor). youtube.com Hydrogen bonds, pi-pi stacking between the indole ring and aromatic residues, and hydrophobic interactions also play significant roles. youtube.comnih.gov

Key Potential Interacting Residues for this compound at a Serotonin Receptor

| Interaction Type | Ligand Moiety | Potential Receptor Residues |

|---|---|---|

| Salt Bridge | Ethylamine group | Aspartic Acid (Asp) |

| Hydrogen Bonding | Indole N-H, Ethylamine | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Pi-Pi Stacking | Indole Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Note: This table is based on known interactions of tryptamine analogs with serotonin receptors and represents a hypothetical interaction profile. nih.govchemrxiv.org

Conformational Changes

MD simulations are uniquely suited to explore the dynamic conformational changes in both the ligand and the receptor upon binding. Ligand binding is often not a simple lock-and-key event but an induced-fit process that triggers structural rearrangements in the receptor, leading to its activation or inactivation. nih.govplos.org

The flexibility of different parts of the receptor can be analyzed using the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of each amino acid residue around its average position. High RMSF values in specific regions, such as extracellular or intracellular loops, indicate conformational flexibility that can be crucial for ligand entry and G-protein coupling.

Upon binding of an agonist, GPCRs undergo characteristic conformational changes, most notably a significant outward movement of the intracellular ends of transmembrane helices (especially TM6), which opens a cavity for the binding and activation of downstream signaling proteins. nih.gov MD simulations can capture these global motions, providing a mechanistic understanding of how a ligand like this compound could initiate a cellular response. nih.govplos.org The simulations can distinguish between the binding of agonists, which induce an active conformation, and antagonists, which tend to stabilize an inactive state. nih.gov

Advanced Research Applications of 2 1h Indol 7 Yl Ethanamine As a Chemical Probe

Utilization as a Crucial Building Block in Complex Organic Synthesis

The primary amine and the reactive indole (B1671886) nucleus make tryptamine (B22526) derivatives exceptionally useful building blocks in the synthesis of complex heterocyclic systems and natural product analogues. The specific placement of the ethylamine (B1201723) side chain at the C7 position of the indole ring dictates a distinct pattern of reactivity and leads to the formation of unique molecular architectures not accessible from other isomers.

A cornerstone reaction for tryptamines is the Pictet-Spengler reaction, which involves the condensation of an ethanamine with an aldehyde or ketone followed by cyclization to form a tetrahydro-β-carboline. While this reaction with tryptamine (the 3-yl isomer) famously yields the pyrido[3,4-b]indole skeleton found in many alkaloids, the use of 2-(1H-indol-7-yl)ethanamine would theoretically lead to a different, less common isomer. The cyclization would occur at the C6 position of the indole nucleus, resulting in a pyrido[4,3-c]indole scaffold. This structural difference is critical as it opens pathways to novel classes of compounds with potentially different biological targets and pharmacological profiles.

The versatility of indole-based ethanamines extends beyond the Pictet-Spengler reaction. They are routinely used in the synthesis of a wide array of derivatives, including amides, thioureas, and more complex fused systems. For instance, research on the 3-yl isomer has shown its utility in creating libraries of compounds for evaluating anticancer and antimicrobial activities. By analogy, this compound can be employed in similar synthetic strategies to generate novel compounds. Its derivatives can be further elaborated through reactions targeting the indole nitrogen or the benzene (B151609) ring, making it a valuable starting material for creating structurally diverse molecules.

| Reaction Type | Reactant | Product from 2-(1H-indol-3-yl)ethanamine (Tryptamine) | Potential Product from this compound |

|---|---|---|---|

| Pictet-Spengler | Aldehyde (R-CHO) | Tetrahydro-β-carboline (pyrido[3,4-b]indole) | Tetrahydropyrido[4,3-c]indole |

| Amide Coupling | Carboxylic Acid (R-COOH) | N-acylated tryptamine | N-acylated this compound |

| Thiourea Formation | Isothiocyanate (R-NCS) | Tryptamine-derived thiourea | This compound-derived thiourea |

Development of Fluorescent Analogs for Receptor Imaging and Biological Assays

Fluorescent probes are indispensable tools in modern biology, allowing for the visualization and study of biomolecules and cellular processes with high sensitivity. A common strategy in probe development is to conjugate a known bioactive molecule (the pharmacophore) to a fluorescent dye (the fluorophore). This creates a tool that retains the binding properties of the original molecule but can be tracked using fluorescence microscopy or spectroscopy.

While numerous fluorescent probes have been developed from other indole derivatives, such as those for serotonin (B10506) receptors or amyloid plaques, specific examples derived from this compound are not yet widely reported. However, the principles of probe design are directly applicable. The this compound scaffold could be chemically linked to a variety of fluorophores. The choice of fluorophore would depend on the specific application, considering factors like brightness, photostability, and excitation/emission wavelengths to minimize background autofluorescence in biological samples.

The synthesis of such a probe would typically involve modifying the primary amine of this compound to attach the fluorophore, possibly via a linker to ensure that the binding affinity of the indole portion to its biological target is not compromised. The resulting fluorescent analog could then be used in biological assays to map the distribution of its target receptor or enzyme in cells and tissues, or to quantify binding interactions. For example, a fluorescent version of a this compound-based ligand could be used in fluorescence polarization or FRET assays to screen for other compounds that bind to the same target.

| Fluorophore Class | Example | Potential Application |

|---|---|---|

| Fluorescein | Fluorescein isothiocyanate (FITC) | General cell imaging, flow cytometry |

| Rhodamine | Tetramethylrhodamine isothiocyanate (TRITC) | Confocal microscopy, improved photostability |

| BODIPY | BODIPY FL | Applications requiring high quantum yield and environmental sensitivity |

| Cyanine Dyes | Cy3, Cy5 | Far-red and near-infrared (NIR) imaging with reduced autofluorescence |

Synthesis of Affinity Probes for Target Identification and Validation

Identifying the specific cellular targets of bioactive small molecules is a critical step in understanding their mechanism of action and is essential for drug development. Affinity-based probes are powerful tools for this purpose. These probes typically consist of the bioactive molecule of interest attached to a solid support, such as a chromatography resin, often via a linker arm.

The synthesis of an affinity probe based on this compound would involve its chemical immobilization onto a matrix. The primary amine of the ethylamine side chain provides a convenient handle for this covalent attachment. The resulting affinity matrix could then be used in affinity chromatography experiments. In a typical workflow, a cell lysate containing a complex mixture of proteins is passed over the affinity column. Proteins that specifically bind to the immobilized this compound derivative are retained on the column, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

Another advanced approach is the use of photoaffinity probes. In this case, a derivative of this compound would be synthesized with a photoreactive group (e.g., an azide (B81097) or diazirine) and a reporter tag (e.g., biotin). When this probe binds to its target protein in a cellular context and is exposed to UV light, the photoreactive group forms a covalent bond with the target. The biotin (B1667282) tag then allows for the specific isolation and subsequent identification of the protein-probe complex. These methods are crucial for validating the molecular targets of new compounds discovered through screening.

Contribution to Chemical Libraries for High-Throughput Screening in Research

The search for new drugs and chemical probes often begins with high-throughput screening (HTS) of large collections of small molecules known as chemical libraries. The diversity of the molecules within these libraries is paramount to

Future Directions in 2 1h Indol 7 Yl Ethanamine Research

Development of Novel Synthetic Routes for Diverse Analogs with Tailored Properties

The exploration of 2-(1H-indol-7-yl)ethanamine's therapeutic potential is intrinsically linked to the ability to synthesize a wide array of its derivatives. Future research will necessitate the development of innovative and efficient synthetic strategies to generate analogs with specific modifications to the indole (B1671886) nucleus, the ethylamine (B1201723) side chain, and the nitrogen atoms. These tailored modifications will be crucial for systematically probing structure-activity relationships (SAR).

Key approaches are expected to include:

Advanced Flow Chemistry: Continuous flow synthesis offers a promising avenue for the rapid and efficient production of indole derivatives. nih.gov Techniques like the automated multistep continuous flow assembly, which has been used for 2-(1H-indol-3-yl)thiazoles, could be adapted for this compound analogs. nih.gov This method allows for precise control over reaction conditions, minimizes intermediate isolation, and can accelerate the generation of a library of diverse compounds. nih.gov

Novel Catalytic Methods: The use of transition metal catalysis, such as palladium-catalyzed C-H functionalization, can enable direct and selective modification of the indole core. rsc.org This allows for the introduction of various functional groups at specific positions, which would otherwise be difficult to achieve through traditional methods.

Combinatorial Chemistry: High-throughput synthesis techniques will be instrumental in creating large libraries of analogs for screening. By systematically varying substituents on the indole ring (e.g., halogens, alkoxy groups, alkyl groups) and the side chain, researchers can rapidly identify compounds with desired pharmacological profiles. The synthesis of indole-2-one derivatives has demonstrated how different amines and ring structures can be combined to produce a range of molecules for biological testing. nih.govresearchgate.net

Table 1: Potential Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Description | Potential Advantages |

| Fischer Indole Synthesis | A classic acid-catalyzed reaction to form an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. | Well-established, versatile for creating various substitutions on the benzene (B151609) portion of the indole nucleus. |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor. | Rapid reaction times, high yields, improved safety, and potential for automation. nih.gov |

| Palladium-Catalyzed C-H Functionalization | Direct functionalization of C-H bonds on the indole ring using a palladium catalyst. | High regioselectivity, access to novel substitution patterns not achievable with classical methods. rsc.org |

| Ugi Multicomponent Reaction | A one-pot reaction involving four components to rapidly generate complex molecules. | High efficiency and diversity-oriented synthesis, allowing for the creation of complex scaffolds. rsc.org |

Elucidation of Unexplored Molecular Targets and Mechanisms of Action

The specific biological targets of this compound are largely unknown. While its structural similarity to tryptamine (B22526) and serotonin (B10506) suggests potential interactions with monoamine receptors, its unique topology may confer affinity for novel or unexpected targets.

Future research should focus on:

Receptorome Screening: Comprehensive screening against a broad panel of G protein-coupled receptors (GPCRs), ion channels, and enzymes will be a critical first step. The indole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Given that many neuroleptics and antidepressants with high affinity for histamine (B1213489) H1 receptors evolved from similar structural scaffolds, exploring such targets could be a fruitful avenue. nih.gov

Identifying Novel Pathways: Research should extend beyond the classical serotonergic and dopaminergic systems. For instance, certain indole ethylamine derivatives have been found to act as peroxisome proliferator-activated receptor α (PPARα) agonists, impacting lipid metabolism. nih.gov Investigating similar metabolic targets for this compound could reveal roles in metabolic disorders.

Functional Assays: Upon identification of potential targets, detailed functional assays are needed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. This will be essential for understanding its physiological effects and predicting its therapeutic utility. The indole structure is a precursor to many pharmaceuticals, and understanding its interaction with targets like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) could point towards anti-inflammatory applications. researchgate.net

Advanced Computational Modeling for Predictive Activity and Design

Computational chemistry and machine learning are indispensable tools for modern drug discovery and will be pivotal in accelerating research on this compound.

Key computational approaches include:

Molecular Docking: In silico docking simulations can predict the binding poses and affinities of this compound and its analogs to the three-dimensional structures of potential protein targets. This has been successfully used to model the interaction of indole ethylamine derivatives with human PPARα, guiding the design of more potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing QSAR models for this compound analogs, researchers can predict the activity of unsynthesized compounds and prioritize the synthesis of the most promising candidates. nih.govresearchgate.net

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity at a specific target. A pharmacophore model can then be used to screen virtual libraries for novel scaffolds that could mimic the activity of this compound.

Machine Learning: Predictive machine-learning models can be trained on datasets of chemical structures and their associated biological activities to identify complex patterns and make predictions about new molecules. drugbank.com

Table 2: Application of Computational Modeling in this compound Research

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities of analogs to specific protein targets (e.g., GPCRs, enzymes). | Prioritization of analogs for synthesis; understanding of key molecular interactions. nih.gov |

| QSAR | Correlate physicochemical properties of analogs with their biological activity. | Predictive models for designing new analogs with enhanced potency or selectivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-receptor complex over time. | Insight into the stability of binding and the mechanism of receptor activation or inhibition. |

| Pharmacophore Modeling | Identify the key chemical features responsible for biological activity. | A 3D model that can be used to discover novel, structurally diverse compounds with similar activity. |

Role in Understanding Indolamine Biology Beyond Established Pathways

The study of less common indolamine isomers like this compound offers a unique opportunity to expand our understanding of indolamine biology beyond the well-trodden paths of serotonin and tryptamine.

Future research in this area could explore:

Trace Amine-Associated Receptors (TAARs): While tryptamine is a known ligand for TAARs, the activity of its isomers at these receptors is not well characterized. Investigating this compound as a potential TAAR agonist could uncover novel modulatory roles in monoaminergic systems.

Mitochondrial Function: Serotonin has been shown to play a role in improving mitochondrial quality and restoring brain function after injury or stress. mdpi.com Investigating whether this compound can influence mitochondrial bioenergetics, dynamics, or redox signaling could open up new therapeutic avenues for neurodegenerative diseases.

Gut-Brain Axis: Tryptamine is produced by gut bacteria from dietary tryptophan and can influence gastrointestinal and neurological function. researchgate.net It is conceivable that gut microbes could also produce this compound or that this isomer could modulate microbial metabolism or signaling within the gut-brain axis.

Neurodevelopment and Plasticity: Serotonin acts as a growth factor during early nervous system development, influencing processes like neurite outgrowth and synaptogenesis. mdpi.com Compounds that promote neuronal growth, termed psychoplastogens, are of significant interest for treating neuropsychiatric diseases. google.com Exploring the potential of this compound to modulate neuroplasticity could reveal its utility in treating conditions like depression and post-traumatic stress disorder.

By pursuing these future directions, the scientific community can illuminate the biological significance and therapeutic potential of this compound, potentially yielding novel chemical tools and therapeutic leads for a range of disorders.

Q & A

Q. Critical Factors for Yield Optimization :

- Temperature Control : Reactions at 0°C to room temperature minimize side products (, Scheme 3b).

- Catalyst Selection : Use of EDC/HOBt for amide bond formation improves coupling efficiency (, Scheme 3d).

- Purification : Column chromatography or recrystallization is essential to isolate high-purity products.

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the indole core and ethanamine side chain. Key signals include:

- Indole NH proton : δ 10–12 ppm (broad singlet).

- Ethanamine protons : δ 2.5–3.5 ppm (multiplet for CH₂ groups).

- X-ray Crystallography : SHELX software () is widely used for resolving crystal structures, particularly for verifying regioselectivity (7-position vs. 3-position substitution).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₂N₂, exact mass 160.1000) ().

Advanced Tip : For ambiguous cases, combine 2D NMR (e.g., COSY, HSQC) with DFT calculations to resolve stereochemical uncertainties.

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Q. Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., serotonin receptors, kinases). For example, highlights its structural similarity to kinase inhibitors.

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at the indole 5-position) with biological activity using regression models.

- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize derivatives for synthesis.

Case Study : Derivatives with chloro-substitution (e.g., 5-chloro analogs) showed enhanced kinase inhibition in vitro (Predicted pIC₅₀: 7.2 vs. 6.5 for unsubstituted analogs) ().

Advanced: What strategies resolve contradictions in reported biological activities of indole derivatives?

Methodological Answer :

Contradictions often arise from variations in assay conditions or impurity profiles. A systematic approach includes:

Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK-293 vs. HeLa).

Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation.

Orthogonal Assays : Confirm receptor binding (e.g., radioligand displacement) alongside functional assays (e.g., cAMP modulation).

Example : A study reporting weak antimicrobial activity () may conflict with another due to differences in bacterial strain susceptibility or compound solubility.

Advanced: How to optimize reaction conditions for large-scale synthesis while maintaining purity?

Q. Methodological Answer :

- Catalyst Screening : Replace homogeneous catalysts (e.g., HOBt) with heterogeneous alternatives (e.g., polymer-supported reagents) to simplify purification.

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions during exothermic steps (e.g., acylations).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time.

Q. Methodological Answer :

- LogP Differences : 7-Substituted indoles often exhibit lower LogP values than 3-substituted analogs due to reduced planarity (e.g., this compound: LogP 1.8 vs. 2.2 for 3-substituted isomer) ().

- Solubility : The 7-position enhances aqueous solubility by disrupting π-π stacking (e.g., 25 mg/mL in PBS vs. 15 mg/mL for 3-substituted).

- Bioavailability : MDCK cell assays show 7-substituted derivatives have 20–30% higher permeability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.